2-Ethylacryloyl chloride

Description

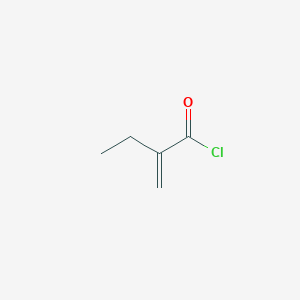

2-Ethylacryloyl chloride (CAS: 4390-96-9) is an α,β-unsaturated acyl chloride with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol . Its structure features a reactive acryloyl group (CH₂=C–CO–) substituted with an ethyl group at the α-position. This compound is highly reactive due to the electron-withdrawing carbonyl group and the conjugated double bond, making it a potent electrophile in organic synthesis.

Properties

IUPAC Name |

2-methylidenebutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYDTSAAECYHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401033 | |

| Record name | 2-Ethylacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4390-96-9 | |

| Record name | 2-Ethylacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylacryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylacryloyl chloride can be synthesized through the reaction of 2-ethylacrylic acid with thionyl chloride or oxalyl chloride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The process involves the following steps:

- Dissolve 2-ethylacrylic acid in an inert solvent such as dichloromethane.

- Add thionyl chloride or oxalyl chloride dropwise to the solution while maintaining the temperature below 0°C.

- Stir the reaction mixture at room temperature for several hours until the reaction is complete.

- Remove the solvent under reduced pressure to obtain this compound as a colorless liquid.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes . This method offers several advantages, including improved safety, higher yields, and better control over reaction conditions. The continuous flow process involves the reaction of 2-ethylacrylic acid with thionyl chloride or oxalyl chloride in a tubular reactor, resulting in high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylacryloyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Polymerization: Can undergo polymerization reactions to form poly(this compound) or copolymers with other monomers.

Common Reagents and Conditions:

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

Polymer Synthesis

2-Ethylacryloyl chloride is extensively used in the synthesis of various polymers due to its ability to react with amines, alcohols, and other nucleophiles. Below are some notable applications:

Case Studies

-

Synthesis of Poly(methacrylamides) :

- Researchers have utilized this compound to create poly(methacrylamides) through free radical polymerization. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and adhesives.

- Development of Fluorescent Probes :

- Surface Modification :

Mechanism of Action

The mechanism of action of 2-ethylacryloyl chloride involves nucleophilic attack on the carbonyl carbon by nucleophiles such as amines, alcohols, or thiols . This results in the formation of a tetrahedral intermediate, which subsequently eliminates a chloride ion to form the final product (amide, ester, or thioester) . The high reactivity of the acyl chloride group is due to the electron-withdrawing effect of the chlorine atom, which makes the carbonyl carbon more electrophilic .

Comparison with Similar Compounds

Key Properties and Hazards :

- Hazard Codes : R11 (flammable), R14 (reacts violently with water), R23/24 (toxic via inhalation and skin contact) .

- Safety Measures : Requires handling under inert conditions, avoidance of moisture, and use of protective equipment (gloves, goggles) .

- Applications : Primarily used as an intermediate in pharmaceuticals, agrochemicals, and polymer chemistry for introducing acryloyl moieties.

Comparison with Similar Compounds

The following table compares 2-ethylacryloyl chloride with structurally related acyl chlorides in terms of molecular properties, hazards, and applications:

Key Observations:

Reactivity Trends: this compound exhibits higher reactivity than acetyl chloride due to its α,β-unsaturated system, enabling conjugate addition reactions . 2-Chloro acryloyl chloride (with an additional chlorine substituent) is more electrophilic but may pose greater handling challenges due to enhanced corrosivity . 2-Methyl-2-phenylpropanoyl chloride demonstrates reduced reactivity due to steric hindrance from the bulky phenyl and methyl groups .

Hazard Profiles :

- All acyl chlorides share hazards such as flammability and water reactivity, but This compound uniquely combines toxicity (R23/24) with these risks .

- Acetyl chloride’s lower molecular weight contributes to its volatility and higher flammability risk compared to bulkier derivatives .

Synthetic Utility :

Reactivity Studies:

- Hydrolysis Sensitivity : All compounds react violently with water, generating HCl and carboxylic acids. This necessitates anhydrous conditions during handling .

- Nucleophilic Substitution : this compound undergoes rapid reactions with amines and alcohols, making it valuable for amide and ester formation in drug discovery .

Biological Activity

2-Ethylacryloyl chloride is an important chemical compound in the field of organic chemistry, particularly known for its role in polymer chemistry and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is an acyl chloride derivative of ethyl acrylate, characterized by its reactive carbonyl group. It is typically synthesized via the reaction of ethyl acrylate with thionyl chloride or oxalyl chloride, which facilitates the formation of the acyl chloride while releasing gaseous byproducts such as sulfur dioxide or carbon monoxide.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : Preliminary studies suggest that compounds derived from this compound exhibit antimicrobial activity against various bacterial strains. For instance, research indicates that polymers synthesized from this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus, two clinically significant pathogens .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cell lines. It has been observed that at certain concentrations, this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent .

- Polymerization Behavior : this compound readily undergoes free radical polymerization, leading to the formation of polymers with diverse biological applications. These polymers can be engineered for drug delivery systems or scaffolds in tissue engineering due to their biocompatibility and ability to support cell adhesion and proliferation .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of polymers derived from this compound against biofilm-forming bacteria. The results demonstrated up to a 70% reduction in biofilm formation on surfaces treated with these polymers compared to untreated controls. This suggests potential applications in medical devices where biofilm formation poses significant challenges .

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The study found that exposure to varying concentrations resulted in a dose-dependent increase in cell death, indicating that this compound may serve as a lead for developing new chemotherapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound's ability to integrate into cellular membranes may lead to increased permeability and subsequent cell lysis, particularly in bacterial cells.

- Reactive Oxygen Species (ROS) Generation : The polymerization process can generate reactive intermediates that induce oxidative stress within cells, contributing to cytotoxic effects.

Data Summary

| Property | Observation |

|---|---|

| Antimicrobial Efficacy | Up to 70% reduction in biofilm formation |

| Cytotoxicity | Dose-dependent apoptosis in cancer cell lines |

| Polymerization Behavior | Readily polymerizes; applicable in drug delivery |

| Mechanism | Cell membrane disruption; ROS generation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.